2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
CAS No.: 952969-30-1
Cat. No.: VC5438394
Molecular Formula: C18H20N4O4
Molecular Weight: 356.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952969-30-1 |
|---|---|
| Molecular Formula | C18H20N4O4 |
| Molecular Weight | 356.382 |
| IUPAC Name | 2-ethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H20N4O4/c1-4-26-11-17(23)20-13-9-12(5-6-15(13)24-2)14-10-22-16(19-14)7-8-18(21-22)25-3/h5-10H,4,11H2,1-3H3,(H,20,23) |
| Standard InChI Key | NWUHEVGWZVLYMW-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC |
Introduction
2-Ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic compound belonging to the class of substituted amides. Its molecular formula is . This compound features an ethoxy group, methoxy groups, and an imidazopyridazine moiety, which are crucial for its potential biological activities. The presence of these functional groups makes it of interest in medicinal chemistry and pharmaceutical research.
Potential Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit activity against various cancer cell lines, indicating potential therapeutic applications for 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide. The imidazopyridazine moiety may interact with specific biological targets, potentially inhibiting certain kinases or enzymes involved in disease pathways.
Research Findings and Applications
Research on compounds with imidazopyridazine scaffolds, like 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide, highlights their potential in drug discovery. Similar compounds have shown promise in inhibiting cancer cell growth and modulating various biological pathways .
| Compound Feature | Potential Application |
|---|---|
| Imidazopyridazine Moiety | Cancer therapy, kinase inhibition. |
| Methoxy and Ethoxy Groups | Modulation of pharmacokinetic properties. |
| Acetamide Group | Interaction with biological targets. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume